Potassium sec-butyltrifluoroborate

Vue d'ensemble

Description

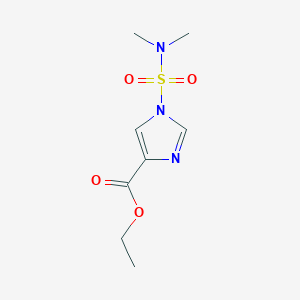

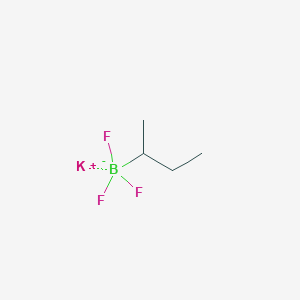

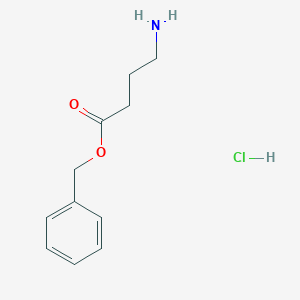

Potassium sec-butyltrifluoroborate is an organotrifluoroborate compound involved in direct alkylation of heteroaryls and Suzuki cross-coupling reactions. It serves as a versatile and stable boronic acid surrogate .

Molecular Structure Analysis

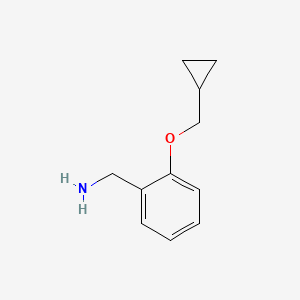

The molecular formula of Potassium sec-butyltrifluoroborate is C4H9BF3K. It consists of a sec-butyl group (C4H9) attached to a boron atom (B) with three fluorine atoms (F) and a potassium ion (K) .Chemical Reactions Analysis

Potassium sec-butyltrifluoroborate is commonly employed in Suzuki-Miyaura cross-coupling reactions and Rh-catalyzed addition reactions. Its stability and ease of preparation make it a valuable reagent for appending alkyl groups selectively onto appropriate molecular substructures .Applications De Recherche Scientifique

Synthesis of Ketones and Azobenzenes

- Potassium permanganate supported on copper(II) sulfate pentahydrate has been used for oxidizing primary aliphatic amines, like sec-butylamine, to carbonyl compounds. This method avoids carbon-carbon bond cleavage common in alkylbenzene side chains during oxidation with permanganate under homogeneous conditions (Noureldin & Bellegarde, 1999).

Preparation of Potassium Trialkoxyborohydrides

- A study on the preparation of potassium trialkoxyborohydrides, a new class of reducing agents, explored reactions with various organoborates. This research involved the synthesis of potassium tri-sec-butoxyborohydride, among others (Brown, Cha, & Nazer, 1984).

Oxidation of Organotrifluoroborates

- The oxidation of potassium- and tetra-n-butylammonium organotrifluoroborates with hydroxyl groups, including aryl-, alkenyl-, and alkyltrifluoroborates, was demonstrated. This study showcased the utility of oxidized products in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

Palladium-Catalyzed Cross-Coupling Reactions

- Research focused on cross-coupling reactions of potassium aryltrifluoroborates with organic chlorides, utilizing a palladacycle as a precatalyst. This process was conducted in aqueous media under various conditions, including microwave heating (Alacid & Nájera, 2008).

Mannich Reactions with Potassium Alkynyltrifluoroborates

- Potassium alkynyltrifluoroborates were used in Mannich reactions with amines and salicylaldehydes, highlighting their potential in generating highly functionalized amines. Ionic liquids served as suitable solvents for these reactions (Kabalka, Venkataiah, & Dong, 2004).

Development of the Suzuki-Miyaura Cross-Coupling Reaction

- The Suzuki-Miyaura cross-coupling reaction using potassium alkynyltrifluoroborates with aryl halides or triflates was developed. These potassium alkynyltrifluoroborates are characterized by their air- and moisture-stability, which is advantageous for applications in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).

These studies represent a fraction

of the extensive research conducted on Potassium sec-butyltrifluoroborate and related compounds. The applications range from synthesis processes to catalysis in various chemical reactions, demonstrating the versatility and importance of these compounds in scientific research.

Electrochemical Studies

- A study on scanning electrochemical microscopy involved fabricating voltammetric ion-selective micropipet electrodes for potassium ion detection. This research is significant for understanding ion transfer at bilayer lipid membranes (Amemiya & Bard, 2000).

Reactions for Functionalized Ketones and Alcohols

- Potassium alkenyl- and aryltrifluoroborates have been used in Rh(I)-catalyzed additions to enones and aldehydes, producing β-functionalized ketones and allylic/benzylic alcohols. This reaction is faster and more efficient than using boronic acids (Batey, Thadani, & Smil, 1999).

Synthesis and Addition Reactions

- The synthesis of potassium 2-substituted-1,3-dithianotrifluoroborate salts and their reactivity in reactions with chiral cyclic N-acyliminium ions were explored, offering insights into the moderate to good yields of the resulting products (Vieira et al., 2008).

Investigation of Electron Transfer Catalysis

- Research on Re(bpy-R)(CO)4 complexes relevant to CO2 reduction explored electron transfer catalysis for carbon monoxide release. This study provides a deeper understanding of the mechanisms involved in CO2 reduction (Grice et al., 2013).

Carbonylative Aroylation of Vinyl Ketones

- Potassium aryltrifluoroborates were used in the carbonylative aroylation of vinyl ketones, expanding their scope in homogeneous catalysis and identifying the solvent as the proton source for these reactions (Sauthier et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

potassium;butan-2-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-3-4(2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHBSAAEEGTTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635713 | |

| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium sec-butyltrifluoroborate | |

CAS RN |

958449-00-8 | |

| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)

![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)